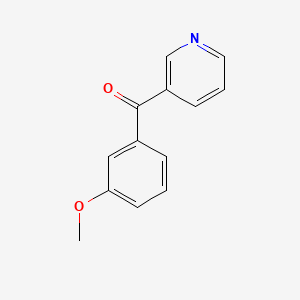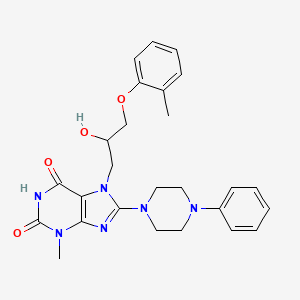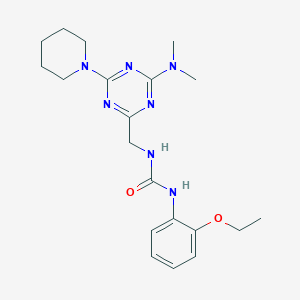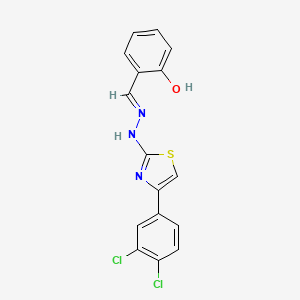
2-(4-Fluorophenoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)quinoxaline is an organic compound with the molecular formula C14H9FN2O. It is a unique chemical that is part of a collection provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . The traditional synthesis of quinoxaline involves the condensation of 1,2-diaminobenzene (ortho-phenylenediamine) with a dicarbonyl compound under acidic or basic conditions . More recently, greener and more efficient methods such as microwave-assisted synthesis have been developed .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenoxy)quinoxaline is characterized by a fusion of a benzene ring and a pyrazine ring, creating a bicyclic structure . The empirical formula is C14H9FN2O, and the molecular weight is 240.237.Chemical Reactions Analysis
Quinoxaline displays properties typical of aromatic compounds. It exhibits stability and undergoes reactions typical of aromatic heterocycles . These properties make it a valuable building block in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis
2-(4-Fluorophenoxy)quinoxaline is typically a colorless to pale-yellow solid . It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .Scientific Research Applications
- Quinoxalines, including 2-(4-Fluorophenoxy)quinoxaline, exhibit promising antimicrobial effects. Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents . For instance, derivatives of this compound have demonstrated inhibition activity against bacterial strains like S. pneumonia and fungal strains like Aspergillus fumigatus .
Antimicrobial Activity
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenoxy)quinoxaline is dihydroorotate dehydrogenase (DHO-DH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the growth and proliferation of cells .
Mode of Action
2-(4-Fluorophenoxy)quinoxaline interacts with its target, DHO-DH, by inhibiting its activity . The inhibition of DHO-DH disrupts the de novo pyrimidine biosynthesis pathway, leading to a decrease in the synthesis of pyrimidine nucleotides . This disruption can lead to the inhibition of cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 2-(4-Fluorophenoxy)quinoxaline is the de novo pyrimidine biosynthesis pathway . By inhibiting DHO-DH, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . This disruption can lead to a decrease in cell growth and proliferation .
Pharmacokinetics
Like other quinoxaline derivatives, it is expected to have good bioavailability and stability
Result of Action
The inhibition of DHO-DH by 2-(4-Fluorophenoxy)quinoxaline leads to a disruption in the de novo pyrimidine biosynthesis pathway . This disruption results in a decrease in the synthesis of pyrimidine nucleotides, leading to a decrease in cell growth and proliferation . This makes 2-(4-Fluorophenoxy)quinoxaline a potential candidate for the development of new antimicrobial and anticancer drugs .
Action Environment
The action, efficacy, and stability of 2-(4-Fluorophenoxy)quinoxaline can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature
Safety and Hazards
Future Directions
Quinoxaline and its derivatives continue to attract significant attention due to their potential biological and pharmaceutical properties . They are being used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for 2-(4-Fluorophenoxy)quinoxaline in various fields of science and industry .
properties
IUPAC Name |
2-(4-fluorophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKPBFYGYLZWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2763542.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)
![6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)
![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)



![N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2763559.png)
![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)

![6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)